molecular formula C17H14N4O4S B2973744 N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide CAS No. 1324108-09-9

N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Cat. No.: B2973744
CAS No.: 1324108-09-9
M. Wt: 370.38
InChI Key: YSDIMXIQWADRKQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of these intermediates to form the azetidine-1-carboxamide core under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiophene and benzodioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby exerting its effects through inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide stands out due to its combination of three distinct ring systems, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-17(18-11-3-4-12-13(6-11)24-9-23-12)21-7-10(8-21)16-19-15(20-25-16)14-2-1-5-26-14/h1-6,10H,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDIMXIQWADRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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